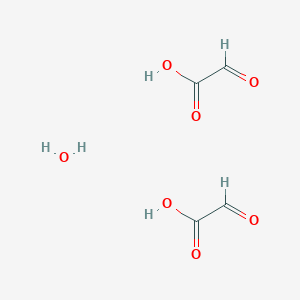

oxaldehydic acid;hydrate

Description

Oxaldehydic acid; hydrate (C₂H₄O₄), systematically named glyoxylic acid monohydrate, is a bifunctional organic compound containing both aldehyde (-CHO) and carboxylic acid (-COOH) groups. It exists as a monohydrate (C₂H₂O₃·H₂O) under standard conditions, with a molecular weight of 92.05 g/mol. The compound is freely soluble in water and polar solvents like dimethyl sulfoxide, with a melting point range of 48–52°C and decomposition above 110°C .

Properties

Molecular Formula |

C4H6O7 |

|---|---|

Molecular Weight |

166.09 g/mol |

IUPAC Name |

oxaldehydic acid;hydrate |

InChI |

InChI=1S/2C2H2O3.H2O/c2*3-1-2(4)5;/h2*1H,(H,4,5);1H2 |

InChI Key |

LAHAGFQUPZWPAZ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)C(=O)O.C(=O)C(=O)O.O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxaldehydic acid;hydrate can be synthesized through several methods:

Oxidation of Glyoxal: Glyoxal can be oxidized using hot nitric acid to produce oxaldehydic acid;hydrate.

Electrosynthesis from Oxalic Acid: Oxalic acid can be converted to oxaldehydic acid;hydrate using lead dioxide cathodes in a sulfuric acid electrolyte.

Ozonolysis of Maleic Acid: Maleic acid can be ozonized in solution to yield oxaldehydic acid;hydrate.

Industrial Production Methods

Industrially, oxaldehydic acid;hydrate is often produced from glyoxal through catalytic, electrochemical, and enzymatic methods. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Oxaldehydic acid;hydrate undergoes various chemical reactions:

Oxidation: It can be oxidized to oxalic acid using strong oxidizing agents like nitric acid.

Reduction: It can be reduced to glycolic acid using reducing agents such as sodium borohydride.

Electrophilic Aromatic Substitution: It reacts with phenols in the presence of an acid catalyst to form various aromatic compounds.

Common reagents used in these reactions include nitric acid, sodium borohydride, and phenols. The major products formed include oxalic acid, glycolic acid, and various aromatic compounds .

Scientific Research Applications

"Oxaldehydic acid;hydrate" is not a recognized chemical name. However, "Glyoxylic acid" and "oxoacetic acid" are synonymous terms referring to the same organic compound . Glyoxylic acid is a colorless solid that naturally occurs and has various industrial applications . It is one of the C2 carboxylic acids, along with acetic acid, glycolic acid, and oxalic acid . When glyoxylic acid is in an aqueous solution, it forms hydrates and further condenses into a series of oligomers .

Here's a detailed overview of the applications of glyoxylic acid monohydrate:

Agrochemicals

- Glyoxylic acid monohydrate is used as an intermediate in the production of herbicides and pesticides .

- It serves as a raw material for EDDHA-FE, an organic fertilizer .

Personal Care Products

- Glyoxylic acid is used as a neutralizing agent in personal care products .

- It is widely used in hair straightening products as a formaldehyde-free alternative . The carboxylate and aldehyde groups in glyoxylic acid react with the amine groups present in hair keratin, forming stable bonds . It helps in removing dead skin cells, retaining skin moisture, and making the skin smoother and softer .

- Glyoxylic Acid is a raw material for Allantoin, used in cosmetics for its skin-softening and cell regeneration properties .

Water Treatment

- Glyoxylic acid monohydrate is used to manufacture the water treatment agent 2-Hydroxyphosphonocarboxylic Acid (HPAA) .

Other Applications

- Industrial Manufacturing: Used as a surface treatment, anti-scaling agent, and corrosion inhibitor .

- Coatings and Adhesives: It is used to make water-soluble polymers and copolymers .

- Cross-linking Agent: Glyoxylic acid monohydrate can be used as a chemical cross-linking agent .

- Synthesis of complexing agents: Key raw material for the synthesis of Ethylene bis(hydroxyphenyl)glycine, glyphosate, 2-hydroxy quinoxaline and complexing agents like EDDHA .

- Flavors and Fragrances: Key raw material for different aromas such as vanillin, ethyl vanillin, and heliotropin .

- Dyes and Varnishes: Raw material in the production of dyes and varnishes .

- Organic Synthesis: Building block in organic synthesis, used to synthesize heterocycles such as imidazoles . It can be used in the synthesis of a sulfinylmaleate, which acts as a dienophile for enantioselective Diels-Alder cycloadditions .

- Histology: Glyoxal solutions can be used as a fixative for histology, preserving cells for microscopic examination .

Scientific Research

Mechanism of Action

The mechanism of action of oxaldehydic acid;hydrate involves its conversion to glyoxylate, which participates in various biochemical pathways. In aqueous solution, it exists in equilibrium with its hydrate form, dihydroxyacetic acid . This equilibrium is influenced by factors such as pH and temperature .

Comparison with Similar Compounds

Comparison with Similar Compounds

Glyoxylic Acid (Anhydrous)

- Formula : C₂H₂O₃ (anhydrous).

- Molecular Weight : 74.04 g/mol.

- Key Differences: The anhydrous form lacks the water molecule, leading to a lower molecular weight and altered solubility (hygroscopic nature). Reactivity: More prone to polymerization in the absence of water. Applications: Direct precursor to the monohydrate; used in agrochemicals and pharmaceuticals .

Oxalic Acid (C₂H₂O₄) and Oxalic Acid Dihydrate (C₂H₂O₄·2H₂O)

- Structure : Contains two carboxylic acid groups.

- Acidity : Stronger acid (pKa₁ = 1.25, pKa₂ = 4.14) compared to glyoxylic acid (pKa = 3.18).

- Applications :

- Contrast : Oxaldehydic acid; hydrate’s aldehyde group enables nucleophilic additions absent in oxalic acid.

Acetic Acid (CH₃COOH)

- Acidity : Weaker (pKa = 4.76) than glyoxylic acid.

- Applications : Food preservative, vinyl acetate production.

- Key Difference : Lacks the aldehyde functionality, limiting its use in condensation reactions .

Aldehydic Acid (Historical Term)

- Context: Refers to compounds like "aldehyde" (C₄H₈O) in older nomenclature (e.g., acetyle series).

- Contrast : Oxaldehydic acid; hydrate is a modern, well-defined compound with dual functionality, unlike the hypothetical or obsolete aldehydic acids described in early chemistry .

Data Tables

Table 1: Structural and Physical Comparison

| Compound | Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in Water |

|---|---|---|---|---|

| Oxaldehydic acid; hydrate | C₂H₄O₄ | 92.05 | 48–52 | Freely soluble |

| Glyoxylic acid (anhydrous) | C₂H₂O₃ | 74.04 | -93 (anhydrous) | Hygroscopic |

| Oxalic acid dihydrate | C₂H₂O₄·2H₂O | 126.07 | 101–102 | Highly soluble |

| Acetic acid | CH₃COOH | 60.05 | 16.6 | Miscible |

Research Findings

Reactivity and Catalysis

- Oxaldehydic Acid; Hydrate : Enables anti-Markovnikov hydrosilylation of alkenes when paired with magnesium hydrides, contrasting with transition-metal catalysts .

- Oxalic Acid : Forms stable chelates with metals, used in wastewater treatment .

Computational Insights

- DFT studies confirm the exothermic nature of Mg–H/C=C insertion in oxaldehydic acid; hydrate reactions, with a barrier of 15.1 kcal/mol for secondary alkene activation .

Q & A

Q. What are the established methods for synthesizing oxaldehydic acid hydrate, and how is its purity validated?

Methodological Answer: Oxaldehydic acid hydrate (glyoxylic acid hydrate) is typically synthesized via controlled oxidation of glyoxal or glycolic acid under acidic conditions. A common protocol involves using nitric acid as an oxidizing agent at 40–60°C, followed by crystallization to isolate the hydrate . Characterization requires 1H/13C NMR to confirm the aldehyde (δ ~9.5 ppm) and carboxylic acid (δ ~170 ppm) functional groups, alongside FT-IR for O-H (3200–3500 cm⁻¹) and C=O (1720 cm⁻¹) stretches . Purity is validated via titration (e.g., acid-base titration with NaOH) and melting point analysis (literature range: -93°C for anhydrous glyoxylic acid; deviations indicate hydration state or impurities) .

Q. How should researchers prepare standardized solutions of oxaldehydic acid hydrate for quantitative assays?

Methodological Answer: Standard solutions require precise molarity calculations accounting for hydration. For example, dissolving 7.4 g of oxaldehydic acid hydrate (C₂H₂O₃·H₂O, MW 92.05 g/mol) in 1 L of deionized water yields a 0.1 M solution. pH stabilization (e.g., buffering at pH 3–4 with citrate) prevents spontaneous decomposition. Calibrate using UV-Vis spectroscopy (λmax ~280 nm for glyoxylate) or HPLC with a C18 column and refractive index detection . Validate against NIST-certified reference materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in spectroscopic data for oxaldehydic acid hydrate’s hydration state?

Methodological Answer: Conflicting data (e.g., variable O-H stretching in IR or NMR peak shifts) often arise from dynamic equilibrium between anhydrous and hydrated forms. To address this:

- Conduct thermogravimetric analysis (TGA) to quantify water loss (e.g., ~10–15% mass loss at 100–120°C confirms monohydrate) .

- Use variable-temperature NMR to monitor aldehyde proton shifts, as hydration suppresses the aldehyde signal .

- Compare experimental X-ray crystallography data (e.g., unit cell parameters) with Cambridge Structural Database entries to confirm lattice water .

Q. How can researchers design experiments to probe oxaldehydic acid hydrate’s role in radical generation and oxidative pathways?

Methodological Answer: To study radical generation (e.g., hydroxyl or superoxide radicals):

- Employ electron paramagnetic resonance (EPR) with spin traps (e.g., DMPO) to detect transient radicals in aqueous solutions .

- Couple with HPLC-MS to identify decomposition products (e.g., glyoxalate, formate) under varying pH and temperature .

- Use kinetic modeling (e.g., DFT calculations) to map reaction pathways and activation energies for radical formation .

Q. What methodologies address stability challenges in long-term storage of oxaldehydic acid hydrate?

Methodological Answer: Instability arises from hygroscopicity and thermal sensitivity. Mitigation strategies include:

- Lyophilization to produce anhydrous glyoxylic acid, stored at -20°C under argon .

- Stabilizers : Add 0.1% (w/v) EDTA to chelate metal ions that catalyze decomposition .

- Periodic QC checks : Monitor purity via ion chromatography for formic acid (degradation byproduct) and Karl Fischer titration for water content .

Data Analysis and Reproducibility

Q. How should researchers reconcile discrepancies in reported thermodynamic properties of oxaldehydic acid hydrate?

Methodological Answer: Discrepancies (e.g., ΔHhydration values) may stem from inconsistent hydration states or measurement techniques. To ensure reproducibility:

Q. What statistical approaches are recommended for analyzing clustered data in studies of oxaldehydic acid hydrate’s biological effects?

Methodological Answer: For clustered datasets (e.g., repeated measurements in cell cultures):

- Apply mixed-effects models to account for within-group variability (e.g., lme4 package in R) .

- Use Bonferroni correction for multiple comparisons to reduce Type I errors .

- Validate findings via bootstrap resampling (10,000 iterations) to assess robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.